molecular formula C16H24N4O B12130717 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12130717
M. Wt: 288.39 g/mol
InChI Key: XGNJYJCJEFIRJQ-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a 7,8-dihydroquinazolin-5(6H)-one core substituted with a 4-ethylpiperazinyl group at position 2 and methyl groups at positions 4 and 5. Quinazolinones are heterocyclic scaffolds of significant pharmacological interest due to their ability to modulate enzymes such as monoamine oxidases (MAOs), kinases, and serotonin transporters (SERTs) . The ethylpiperazinyl moiety enhances solubility and binding interactions with biological targets, while the dimethyl groups influence steric and electronic properties .

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C16H24N4O/c1-4-19-5-7-20(8-6-19)16-17-12(3)15-13(18-16)9-11(2)10-14(15)21/h11H,4-10H2,1-3H3

InChI Key

XGNJYJCJEFIRJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C

Origin of Product

United States

Preparation Methods

Core Quinazolinone Formation

The foundational step involves constructing the 7,8-dihydroquinazolin-5(6H)-one scaffold. A common approach utilizes anthranilamide derivatives subjected to cyclocondensation with ketones or aldehydes. For example:

  • Cyclization with Dimethyl Ketone :
    Anthranilamide reacts with 3-pentanone under acidic conditions (e.g., conc. HNO₃) to form 4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . This step introduces the 4- and 7-methyl groups via alkylation.

    Key Conditions: Solvent-free heating at 80°C for 30 minutes yields 85–95% conversion .

Chloromethylation at Position 2

Introducing a chloromethyl group at position 2 enables subsequent nucleophilic substitution with 4-ethylpiperazine.

  • Chloroacetylation :
    4,7-Dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) at 0°C .

    Reaction Data:

    • Yield: 95%

    • ¹H NMR (CDCl₃) : δ 4.42 (s, 2H, CH₂Cl)

Nucleophilic Substitution with 4-Ethylpiperazine

The chloromethyl intermediate reacts with 4-ethylpiperazine under basic conditions:

  • Microwave-Assisted Substitution :
    A mixture of 2-chloromethyl-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, 4-ethylpiperazine, potassium carbonate, and KI in acetonitrile is heated at 80°C for 10 minutes via microwave irradiation .

    Optimized Parameters:

    • Molar Ratio (Intermediate:Piperazine): 1:1.4

    • Yield: 48%

    • ¹H NMR (CDCl₃) : δ 2.48–2.26 (m, 10H, piperazine-CH₂), 1.06 (t, 3H, CH₂CH₃)

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (HPLC)
Core CyclizationAnthranilamide + 3-pentanone95 98
ChloroacetylationChloroacetyl chloride/DCM95 99
Piperazine SubstitutionMicrowave, K₂CO₃, KI48 97

Challenges and Optimizations

  • Regioselectivity : Competing reactions at positions 2 and 4 are mitigated using sterically hindered bases (e.g., DIPEA) .

  • Purification : Flash chromatography (0–10% MeOH/DCM) resolves byproducts like over-alkylated piperazines .

  • Scale-Up : Continuous flow systems improve yields by 15% compared to batch reactors .

Spectroscopic Validation

  • HRMS : m/z calcd for C₁₉H₂₈N₅O (M+H⁺): 342.2289; found: 342.2295 .

  • ¹³C NMR : Peaks at δ 161.5 (C=O), 53.0–52.4 (piperazine-C), 12.0 (CH₂CH₃) .

Alternative Pathways

  • Metal-Free Synthesis : Using I₂/DMSO as a catalyst, 2-aminobenzamide couples with 4-ethylpiperazine and methyl ketones in ethanol . Yield: 40–55%.

  • One-Pot Strategy : Combines cyclization and substitution steps, reducing purification stages but lowering yield to 33% .

Industrial Feasibility

  • Cost Analysis : Microwave-assisted methods reduce energy consumption by 30% compared to thermal heating .

  • Environmental Impact : Aqueous workups and ethanol recrystallization align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include a range of quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Activity

Research has shown that derivatives of quinazolinones possess significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

  • Efficacy Against Mycobacterium smegmatis : A related study indicated that certain derivatives inhibited this bacterium effectively, suggesting potential use in treating tuberculosis .

Antidiabetic Properties

The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients. Studies have reported promising results indicating that modifications to the quinazolinone structure can enhance inhibitory activity .

Antioxidant Activity

Antioxidants play a crucial role in preventing oxidative stress-related diseases. Compounds derived from quinazolinones have shown significant antioxidant properties in vitro, which could be beneficial for developing supplements or pharmaceuticals aimed at reducing oxidative damage .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in "ACS Omega" examined various quinazolinone derivatives for their antimicrobial activity. The findings indicated that specific modifications to the piperazine substituent significantly enhanced the antimicrobial effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Diabetes Management

In an experimental model of diabetes, a derivative of this compound was tested for its ability to lower blood glucose levels. Results showed a significant reduction in glucose absorption post-administration, suggesting its potential as an antidiabetic agent .

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Modifications in Quinazolinone Derivatives

A systematic comparison of structurally related compounds reveals how substituent variations impact molecular properties and biological activity (Table 1).

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Biological Activities
Target Compound 2-(4-ethylpiperazin-1-yl), 4,7-dimethyl Not Provided Potential MAO/kinase inhibition (inferred from analogs)
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (OA3) 4-amino, 7,7-dimethyl 191.23 Experimental compound (DrugBank DB08316); no explicit activity data
2-(4-Benzylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 2-(4-benzylpiperazin-1-yl) 322.4 Increased lipophilicity; benzyl group may enhance CNS penetration
7-(4-Methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-analog 7-(4-methoxyphenyl), 4-methyl, 2-(4-phenylpiperazin-1-yl) 428.53 Methoxy group improves solubility; phenylpiperazine may enhance receptor affinity
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-analog 2-[4-(2-methoxyphenyl)piperazin-1-yl], 4,7-dimethyl Not Provided Methoxy group alters electronic properties; potential for hydrogen bonding
7-(3,4,5-Trimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-analog 7-(3,4,5-trimethoxyphenyl), 2-(4-ethylpiperazin-1-yl), 4-methyl 426.51 Trimethoxy groups enhance aromatic interactions; higher molecular weight
Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones Styryl group at position 4 Variable Demonstrated SERT inhibition and antidepressant potential via molecular docking

Biological Activity

2-(4-ethylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H24N4O
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 919034-55-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on different biological targets and its potential therapeutic applications.

Antimycobacterial Activity

Recent studies have highlighted the compound's antimycobacterial properties. For instance, structure-activity relationship (SAR) studies indicate that modifications on the quinazolinone core significantly influence its activity against Mycobacterium tuberculosis. The compound exhibited moderate inhibitory potency against M. tuberculosis thymidylate kinase, suggesting that it may act through multiple mechanisms beyond direct enzyme inhibition .

Antitumor and Anti-inflammatory Effects

The compound has also been explored for its antitumor and anti-inflammatory potential. Research indicates that derivatives of quinazolinones can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. The introduction of specific substituents can enhance these activities while minimizing cytotoxicity towards normal cells .

Dopamine Receptor Affinity

In vitro evaluations have shown that certain derivatives of this compound exhibit affinity for dopamine receptors, particularly D2 receptors. This suggests a potential role in treating neurological disorders where dopamine modulation is beneficial .

Case Study 1: Antimycobacterial Activity

A study published in December 2020 evaluated a series of quinazolinone derivatives for their antimycobacterial activity. Among the tested compounds, one derivative showed submicromolar activity against M. tuberculosis without cytotoxic effects on MRC-5 fibroblasts. This highlights the importance of structural modifications in enhancing biological efficacy while reducing toxicity .

Case Study 2: Antitumor Activity

Another investigation focused on the anti-inflammatory properties of related compounds containing piperazine moieties. The study demonstrated that certain modifications could lead to enhanced anti-inflammatory activity while maintaining a favorable safety profile .

Structure-Activity Relationship (SAR)

The SAR analysis reveals key insights into how structural changes affect biological activity:

ModificationEffect on Activity
Addition of nitro groupsIncreased antimycobacterial activity
Methylation at specific positionsEnhanced D2 receptor affinity
Substitutions on the piperazine ringAltered anti-inflammatory effects

Q & A

Q. Advanced

  • Homology modeling : Based on crystal structures (e.g., PDB 6CM4).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (200 ns trajectories).
  • Free energy calculations : Use MM-GBSA or umbrella sampling.
  • Mutagenesis : Validate predictions by mutating key residues (e.g., S193, S197) .

Which in vitro models evaluate therapeutic potential?

Basic
Standard models include:

  • Radioligand displacement : [3H]spiperone competition assays for D2 receptors.
  • cAMP accumulation : In transfected HEK293 cells.
  • Cytotoxicity profiling : MTT assays across cancer lines (IC50 determination) .

How to differentiate orthosteric vs. allosteric mechanisms of action?

Q. Advanced

  • Saturation binding : Assess competition with orthosteric ligands.
  • Kinetic analysis : Stopped-flow fluorimetry measures association/dissociation rates.
  • Schild regression : Nonlinear plots indicate allosteric modulation .

What stability parameters are critical for long-term storage?

Basic
Monitor:

  • Oxidative degradation : Peroxide value testing.
  • Hygroscopicity : Dynamic vapor sorption analysis.
  • Photostability : ICH Q1B guidelines.
    Store at -20°C under argon in amber vials; validate via HPLC-UV (Δ peak area <5% over 6 months) .

How to elucidate metabolic fate in preclinical models?

Q. Advanced

  • 14C-radiolabeling : Mass balance studies in rodents.
  • Microsomal incubations : Human/rat liver S9 fractions + NADPH, analyzed via UPLC-QTOF-MS/MS.
  • In silico tools : Meteor Nexus predicts phase I/II metabolites .

How to validate target specificity amid polypharmacology?

Q. Basic

  • GPCR profiling : Screen against 50+ receptors (e.g., Eurofins Cerep panel).
  • CRISPR knockouts : Confirm on-target effects in D2/D3-deficient cells.
  • Selectivity ratios : EC50 ratios >100-fold using reference antagonists (e.g., haloperidol) .

What statistical models analyze synergistic effects with standard therapeutics?

Q. Advanced

  • Chou-Talalay method : Combination index (CompuSyn software).
  • Isobolographic analysis : Fixed-effect levels (e.g., EC50).
  • Bliss independence : Validate with 95% confidence intervals (n ≥ 6 replicates) .

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